3-(Difluoromethoxy)benzaldehyde
Overview
Description
3-(Difluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H6F2O2. It is characterized by the presence of a difluoromethoxy group (-OCF2H) attached to a benzene ring, which also bears an aldehyde functional group (-CHO). This compound is used in various chemical syntheses and has applications in different fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Difluoromethoxy)benzaldehyde can be synthesized through several methods. One common method involves the nucleophilic substitution reaction of a precursor compound with difluorochloromethane in the presence of a catalyst such as tetrabutylammonium bromide. The reaction is typically carried out in an organic solvent like isopropanol, dimethylformamide (DMF), or 1,4-dioxane at temperatures ranging from 60°C to 120°C .
Another method involves the O-alkylation of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane, followed by oxidation and N-acylation reactions. This method has been optimized to achieve high yields and purity .
Industrial Production Methods
For industrial-scale production, the preparation method involving nucleophilic substitution with difluorochloromethane is preferred due to its high yield and applicability to large-scale processes. The use of catalysts and optimized reaction conditions ensures efficient production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: 3-(Difluoromethoxy)benzoic acid.
Reduction: 3-(Difluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Difluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes and proteins, altering their activity and function. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to molecular targets, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)benzaldehyde: Similar structure but with the difluoromethoxy group at the para position.
3-(Trifluoromethoxy)benzaldehyde: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
3-(Methoxy)benzaldehyde: Contains a methoxy group instead of a difluoromethoxy group.
Uniqueness
3-(Difluoromethoxy)benzaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific chemical and biological activities .
Properties
IUPAC Name |
3-(difluoromethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-5,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIUSWPRDIPIPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371745 | |
Record name | 3-(Difluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85684-61-3 | |
Record name | 3-(Difluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(difluoromethoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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